molecular formula C25H24N4O3S2 B2592445 N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 899735-18-3

N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2592445
CAS No.: 899735-18-3
M. Wt: 492.61
InChI Key: LYZQBJAULIQFBX-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that features a combination of benzothiazole, pyridine, pyrrolidine, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzothiazole Moiety: Starting with 4-methylbenzo[d]thiazole, the compound is synthesized through a cyclization reaction involving 4-methylbenzenethiol and 2-aminobenzonitrile under acidic conditions.

    Attachment of the Pyridine Group: The benzothiazole intermediate is then reacted with 2-pyridinemethanol in the presence of a dehydrating agent such as thionyl chloride to form the N-(pyridin-2-ylmethyl) derivative.

    Sulfonylation: The next step involves the introduction of the pyrrolidin-1-ylsulfonyl group. This is achieved by reacting the intermediate with pyrrolidine and sulfonyl chloride under basic conditions.

    Formation of the Benzamide: Finally, the compound is completed by coupling the sulfonylated intermediate with 4-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or carbonyl groups if present in derivatives of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Industry

In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide: Lacks the pyrrolidin-1-ylsulfonyl group.

    N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Lacks the methyl group on the benzothiazole ring.

    N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(morpholin-1-ylsulfonyl)benzamide: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

The uniqueness of N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S2/c1-18-7-6-9-22-23(18)27-25(33-22)29(17-20-8-2-3-14-26-20)24(30)19-10-12-21(13-11-19)34(31,32)28-15-4-5-16-28/h2-3,6-14H,4-5,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZQBJAULIQFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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